

The Discovery and Enduring Legacy of Rhodium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rhodium(III) chloride trihydrate*

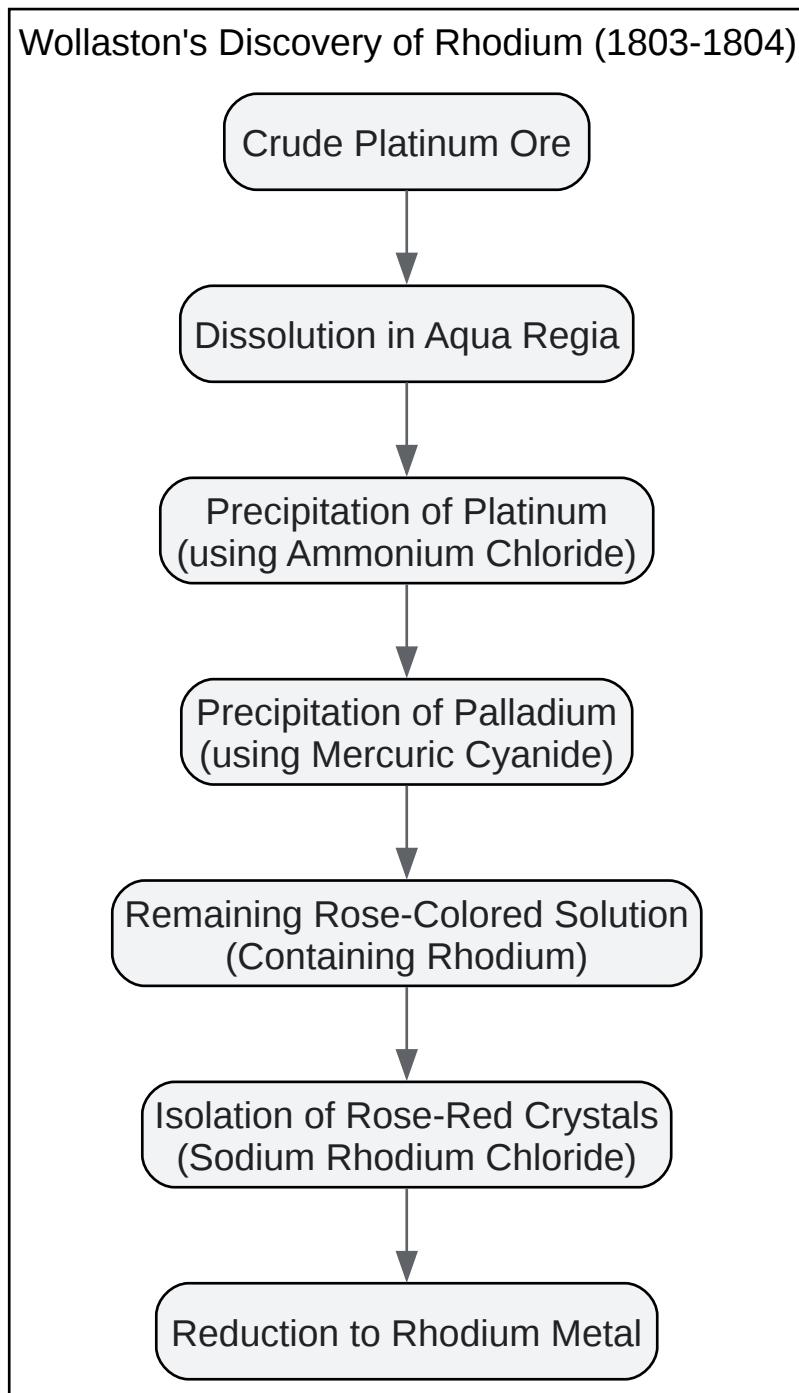
Cat. No.: B080923

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, historical background, and fundamental properties of rhodium chloride compounds. From the pioneering work of William Hyde Wollaston to modern synthetic protocols, this document provides a comprehensive overview for professionals in research and drug development. Detailed experimental methodologies, quantitative data, and process visualizations are presented to facilitate a deeper understanding and practical application of rhodium chloride chemistry.

Historical Background: The Dawn of a Noble Metal


The journey of rhodium chloride begins with the discovery of rhodium itself in the early 19th century by the English chemist and physicist William Hyde Wollaston.^{[1][2]} In 1803 and 1804, while investigating crude platinum ore likely sourced from South America, Wollaston unveiled two new elements: palladium and rhodium.^{[3][4][5]} His meticulous work, detailed in a paper published in the *Philosophical Transactions of the Royal Society of London* in 1804, laid the foundation for our understanding of this rare and valuable element.^{[3][4]}

Wollaston's discovery was the culmination of a series of intricate chemical separations. After dissolving the platinum ore in aqua regia (a mixture of nitric acid and hydrochloric acid), he systematically precipitated platinum and then palladium.^[2] The remaining solution, which contained a distinct, rose-colored substance, led him to the isolation of a new metallic element. He named it rhodium, from the Greek word "rhodon" (ρόδον), meaning rose, a nod to the characteristic color of its chloride compounds in aqueous solution.^[4] The initial isolated

compound was a rhodium chloride salt, marking the first synthesis of this class of compounds.

[1]

The following diagram illustrates the logical workflow of Wollaston's discovery process:

[Click to download full resolution via product page](#)

Figure 1: Wollaston's Discovery Workflow

Physicochemical Properties of Rhodium Chlorides

Rhodium (III) chloride is the most common chloride of rhodium. It exists in two primary forms: the anhydrous salt (RhCl_3) and the hydrated trihydrate ($\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$). These forms exhibit distinct physical and chemical properties, which are crucial for their application in various fields.

Property	Anhydrous Rhodium(III) Chloride (RhCl_3)	Hydrated Rhodium(III) Chloride ($\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$)
Formula Weight	209.26 g/mol [6]	263.31 g/mol [7]
Appearance	Dark red to brown crystalline solid[8]	Dark red, deliquescent crystalline solid[7][9]
Density	5.38 g/cm ³ [9]	Not well-defined
Melting Point	~450 °C (decomposes)[8][9]	Decomposes upon heating
Boiling Point	717 °C[9]	Not applicable
Solubility in Water	Insoluble[10]	Soluble[9]
Solubility in other solvents	Soluble in hydroxide and cyanide solutions, aqua regia. [10]	Soluble in alcohols.[10]
CAS Number	10049-07-7[9]	20765-98-4[9]

Experimental Protocols: Synthesis of Rhodium Chloride Compounds

The synthesis of rhodium chloride compounds has evolved since Wollaston's initial isolation. Modern laboratory and industrial preparations provide high-purity rhodium chlorides for a multitude of applications, particularly in catalysis.

Synthesis of Anhydrous Rhodium(III) Chloride (RhCl_3)

Anhydrous rhodium(III) chloride is typically prepared by the direct chlorination of rhodium metal at elevated temperatures.

Experimental Protocol:

- Preparation of Rhodium Sponge: Begin with finely divided rhodium metal, often referred to as rhodium sponge. Ensure the rhodium is clean and free of oxides.
- Reaction Setup: Place the rhodium sponge in a quartz reaction tube within a tube furnace.
- Chlorination: Heat the furnace to a temperature between 200–300 °C.^{[9][10]} Pass a slow, steady stream of dry chlorine gas over the rhodium sponge.
- Reaction Time: The reaction time will vary depending on the quantity of rhodium and the flow rate of chlorine. The reaction is complete when the rhodium has been completely converted to a dark red solid.
- Purification: After the reaction, cool the tube under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of oxides. The resulting anhydrous RhCl_3 is generally of high purity. It should be stored in a desiccator as it is hygroscopic.

Note: Above 800 °C, anhydrous rhodium chloride reverts to rhodium metal and chlorine.^[10]

Synthesis of Hydrated Rhodium(III) Chloride ($\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$)

The hydrated form of rhodium(III) chloride is the more commonly used reagent in laboratory settings due to its solubility in water and other polar solvents.

Method 1: From Sodium Hexachlororhodate(III)

This method is often employed in the purification of rhodium from other platinum group metals.

Experimental Protocol:

- Starting Material: Begin with a solution of sodium hexachlororhodate(III) (Na_3RhCl_6), which is an intermediate in rhodium refining.
- Ion Exchange: Pass the Na_3RhCl_6 solution through an ion-exchange chromatography column to convert the sodium salt to the acidic form, hexachlororhodic(III) acid (H_3RhCl_6).

[10]

- Crystallization: Carefully evaporate the resulting acidic solution. The hydrated rhodium trichloride will crystallize from the solution.
- Purification: The crystals can be recrystallized from a concentrated hydrochloric acid solution to remove nitrogen-containing impurities.[9] The product is then dried to yield the trihydrate, $\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$.


Method 2: From Hydrated Rhodium(III) Oxide

This is a more direct laboratory synthesis.

Experimental Protocol:

- Reaction: Treat yellow hydrated rhodium(III) oxide ($\text{Rh}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$) with concentrated hydrochloric acid.[11]
- Evaporation: Carefully evaporate the resulting solution on a steam bath to form a dark red, water-soluble salt, which is the hydrated rhodium trichloride.[11]
- Purification: To remove impurities such as KCl and excess HCl, wash the resulting solid with small volumes of water. Dissolve the washed solid in a minimum volume of concentrated HCl and evaporate to dryness on a steam bath to yield wine-red crystals of $\text{RhCl}_3 \cdot 3\text{H}_2\text{O}$.[11]

The following diagram illustrates the synthesis pathways for both anhydrous and hydrated rhodium(III) chloride:

[Click to download full resolution via product page](#)

Figure 2: Synthesis Pathways for Rhodium Chlorides

Characterization of Rhodium Chloride Compounds

A variety of analytical techniques are employed to characterize rhodium chloride compounds and their complexes, ensuring their identity, purity, and structure.

- X-ray Crystallography: This is the definitive method for determining the solid-state structure of both anhydrous and hydrated rhodium chlorides, as well as their various coordination

complexes. It provides precise information on bond lengths, bond angles, and crystal packing.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^{103}Rh NMR spectroscopy is a powerful tool for studying the speciation of rhodium(III) chloride in solution.[12] It allows for the identification of different chlorido-aqua complexes that exist in equilibrium. ^1H and ^{13}C NMR are used to characterize the organic ligands in rhodium chloride complexes.[13]
- Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the presence of specific functional groups and to probe the nature of the rhodium-chloride and rhodium-ligand bonds.
- UV-Visible Spectroscopy: The electronic transitions in rhodium complexes give rise to characteristic absorption bands in the UV-Vis spectrum. This technique is particularly useful for studying the coordination environment of the rhodium ion and for monitoring reaction kinetics.
- Elemental Analysis: This technique determines the elemental composition of a compound, confirming its empirical formula.

Applications in Research and Drug Development

Rhodium chloride, particularly the hydrated form, is a crucial starting material for the synthesis of a vast array of organometallic rhodium complexes. These complexes are highly valued as catalysts in a wide range of organic transformations, some of which are pivotal in the synthesis of pharmaceuticals and other fine chemicals.

- Homogeneous Catalysis: Rhodium chloride-derived catalysts are central to many industrial processes, including hydroformylation (the conversion of alkenes to aldehydes) and the Monsanto and Cativa processes for the production of acetic acid.[8]
- Asymmetric Synthesis: Chiral rhodium catalysts, often prepared from rhodium chloride precursors, are instrumental in enantioselective synthesis, enabling the production of single-enantiomer drugs.
- C-H Activation: The development of rhodium catalysts for the direct functionalization of C-H bonds is a burgeoning area of research with significant implications for streamlining synthetic

routes to complex molecules.

- **Anticancer Agents:** While still in the research phase, some rhodium complexes have been investigated for their potential as anticancer drugs, exhibiting cytotoxic activity against various cancer cell lines.

The discovery of rhodium chloride over two centuries ago by William Hyde Wollaston was a landmark achievement in chemistry. The subsequent exploration of its properties and reactivity has unlocked a wealth of applications, particularly in the field of catalysis, that continue to drive innovation in chemical synthesis and drug development. This guide provides a foundational understanding of this remarkable compound, empowering researchers and scientists to harness its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Wollaston and discovery of rhodium [kipnis.de]
- 2. newworldencyclopedia.org [newworldencyclopedia.org]
- 3. researchgate.net [researchgate.net]
- 4. lindahall.org [lindahall.org]
- 5. rinconeducativo.org [rinconeducativo.org]
- 6. Rhodium chloride | Cl₃Rh | CID 24872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nanochemazone.com [nanochemazone.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Rhodium(III) chloride [dlab.epfl.ch]
- 10. Rhodium(III) chloride - Wikipedia [en.wikipedia.org]
- 11. Rhodium(III) Chloride Seven Chongqing Chemdad Co. , Ltd [chemdad.com]
- 12. Speciation of Chlorido Complexes of Rhodium(III) in Ethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Enduring Legacy of Rhodium Chloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080923#discovery-and-historical-background-of-rhodium-chloride-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com